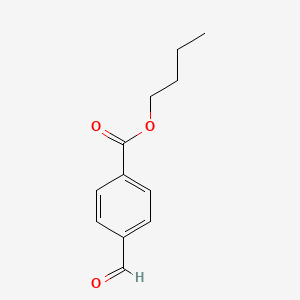

Butyl 4-formylbenzoate

Description

Butyl 4-formylbenzoate (IUPAC: this compound) is an aromatic ester derivative characterized by a formyl group (-CHO) at the para position of the benzene ring and a butyl ester moiety (-OCOOC₄H₉).

Synthesis: this compound is likely synthesized via esterification of 4-formylbenzoic acid with butanol under acid catalysis or through coupling agents like EDCI/DMAP, as seen in β-carboline derivative synthesis (). Alternatively, transesterification from methyl 4-formylbenzoate (a common precursor in organic synthesis) could be employed.

Applications: The compound serves as a versatile intermediate in organic synthesis, particularly in aldol condensations () and polymer chemistry (e.g., as a monomer with modifiable formyl and ester groups). Its butyl group may enhance solubility in non-polar solvents and reduce volatility compared to shorter-chain esters.

Properties

CAS No. |

70986-34-4 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

butyl 4-formylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-2-3-8-15-12(14)11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

MZHJNYFOGXDJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as column chromatography, helps achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 4-formylbenzoic acid.

Reduction: 4-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 4-formylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it valuable in organic synthesis.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used in the production of polymers and resins, where its ester group contributes to the material’s properties.

Mechanism of Action

The mechanism of action of butyl 4-formylbenzoate involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The ester moiety significantly influences physical properties. Key analogues include:

*Estimated based on butyl acetate’s boiling point (126°C, ) and trends in homologous series.

Reactivity and Functional Utility

- Aldol Condensation: Methyl 4-formylbenzoate exhibits excellent reactivity in cross-aldol condensations under ionic liquid catalysis ([nBu₄N][PF₆]), achieving yields up to 98% ().

- Hydrolysis Stability :

Longer alkyl esters like butyl are less prone to hydrolysis than methyl esters, enhancing stability in aqueous environments. This property is critical for applications requiring prolonged shelf life (e.g., pharmaceutical intermediates). - Polymerization Potential: 4-Vinylbenzyl 4-formylbenzoate () demonstrates utility in polymer chemistry due to its vinyl group. This compound lacks this functionality but may serve as a plasticizer or crosslinking agent via its formyl group.

Catalytic and Industrial Relevance

- Catalyst Compatibility :

Ionic liquids like [nBu₄N][PF₆] show high recyclability in aldol reactions with methyl 4-formylbenzoate (). Butyl derivatives may require optimized catalysts to accommodate steric bulk. - Thermal Properties : The butyl group likely increases thermal stability compared to methyl analogues, aligning with trends observed in butyl acetate ().

Biological Activity

Butyl 4-formylbenzoate, a compound belonging to the class of benzoates, has garnered attention due to its potential biological activities. This article summarizes key findings regarding its synthesis, biological properties, and relevant research studies.

This compound has the molecular formula and is characterized by a formyl group attached to a butyl-substituted benzoate structure. Its chemical properties can influence its biological activity, particularly in terms of permeability and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of similar compounds have shown significant antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Cytotoxicity

Research has indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways . The cytotoxicity varies depending on the concentration and exposure time.

Enzyme Inhibition

Enzymatic assays suggest that this compound acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance, making it a compound of interest in pharmacological studies . Understanding its role in enzyme inhibition is crucial for assessing potential drug interactions.

Case Study 1: Antibacterial Efficacy

A study conducted on various benzoate derivatives, including this compound, evaluated their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Study 2: Cytotoxic Effects on Cancer Cells

In an experimental setup using human breast cancer cell lines (MCF-7), this compound was tested for cytotoxicity. The compound induced a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 30 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.